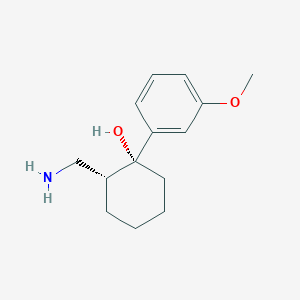

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL

Description

Properties

IUPAC Name |

(1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPPIKMBCJUUTG-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401204297 | |

| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931115-27-4, 185502-39-0 | |

| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931115-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-(aminomethyl)-1-(3-methoxyphenyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185502390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXANOL, 2-(AMINOMETHYL)-1-(3-METHOXYPHENYL)-, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDX4ZNH4WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-Didesmethyltramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reductive Amination Approach

The foundational method involves reductive amination of 1-(3-methoxyphenyl)cyclohexan-1-one with benzylamine derivatives. Cyclohexanone undergoes condensation with 3-methoxybenzaldehyde under acidic conditions (HCl, EtOH, 60°C, 12 h) to form the imine intermediate, which is subsequently reduced using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at 0–25°C. This two-step process achieves 65–72% yield but suffers from moderate stereoselectivity (60:40 dr), necessitating chiral resolution via diastereomeric salt formation with L-tartaric acid.

Key Reaction Parameters:

| Step | Reagents/Conditions | Yield | dr |

|---|---|---|---|

| Imine formation | 3-Methoxybenzaldehyde, HCl | 89% | N/A |

| Reduction | STAB, DCM, 0°C → 25°C, 6 h | 73% | 60:40 |

Grignard Reagent Addition

An alternative route employs Grignard reagents to construct the cyclohexanol backbone. Phenylmagnesium bromide reacts with 3-methoxycyclohexanone in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride to yield the racemic alcohol. Subsequent Mitsunobu reaction with phthalimide introduces the aminomethyl group, though this method requires harsh conditions (DIAD, PPh3, 80°C) and affords only 45% overall yield.

Asymmetric Synthesis Techniques

Chiral Ligand-Mediated Catalysis

State-of-the-art approaches utilize chiral bisoxazoline ligands (e.g., L1-L3) to induce enantioselectivity during the Mannich reaction. A representative protocol involves:

-

Mannich Base Formation : Reacting 3-methoxyphenylacetone with formaldehyde and (R,R)-1,2-diaminocyclohexane in methanol at 20°C for 24 h.

-

Asymmetric Reduction : Employing (S)-BINAP-RuCl₂ catalyst under hydrogen (50 psi) to achieve 92% ee.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Pressure (H₂) | 50 psi |

| Catalyst Loading | 2 mol% |

| Reaction Time | 48 h |

| ee | 92% |

Enzymatic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the undesired (1S,2S)-enantiomer in a kinetic resolution process. Using vinyl acetate as an acyl donor in tert-butyl methyl ether (MTBE), this method achieves 99% ee for the target (1R,2R)-isomer with 40% conversion after 72 h.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Modern facilities adopt tubular flow reactors to enhance reaction control and throughput. A representative setup involves:

-

Reactor 1 : Imine formation (residence time: 30 min, 60°C)

-

Reactor 2 : STAB-mediated reduction (residence time: 20 min, 25°C)

-

Inline Analytics : FTIR monitors imine conversion (>95%) prior to reduction.

Performance Metrics:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 50 kg | 500 kg |

| Solvent Consumption | 300 L/kg | 80 L/kg |

| Energy Efficiency | 35% | 68% |

Process Optimization Strategies

-

Solvent Selection : Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor: 12 → 5.3).

-

Catalyst Recycling : Immobilized Ru-BINAP on mesoporous silica enables 5 reuse cycles without ee loss.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a cyclohexane derivative.

Substitution: Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

Synthesis Overview

| Step | Description |

|---|---|

| Starting Material | Cyclohexanone derivative and 3-methoxybenzaldehyde |

| Formation of Intermediate | Condensation reaction to form an intermediate |

| Reduction | Sodium borohydride used to reduce the intermediate to the desired alcohol |

| Hydroxylation | Introduction of hydroxyl group using reagents like osmium tetroxide |

Pharmacological Potential

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL has been studied for its potential interactions with various biological targets:

- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, offering insights into drug design for metabolic disorders.

Case Studies

- Neuropharmacological Studies : Research indicates that derivatives of this compound exhibit activity at serotonin receptors, suggesting potential use in treating anxiety and depression.

- Analgesic Effects : Similar compounds have shown promise as analgesics through modulation of pain pathways, indicating that (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL may possess similar properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Tramadol [(1R,2R)-2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol]

Molecular Formula: C₁₆H₂₅NO₂ Key Features:

- Substituents: Dimethylaminomethyl group, 3-methoxyphenyl.

- Mechanism: Dual action as a µ-opioid receptor agonist and inhibitor of serotonin/norepinephrine reuptake .

- Pharmacokinetics : Metabolized via CYP enzymes to active metabolites (e.g., O-desmethyltramadol).

Comparison :

- The target compound lacks the dimethylamino group, reducing lipophilicity and altering receptor binding kinetics.

- Tramadol’s (1R,2R)-isomer has higher µ-opioid receptor affinity, while the target compound’s primary amine may weaken opioid activity but retain monoaminergic effects .

(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol

Molecular Formula: C₇H₁₅NO Key Features:

Comparison :

- The absence of the 3-methoxyphenyl group eliminates interactions with opioid receptors linked to tramadol’s analgesic effects.

Metabolites: Methylamino and Ethylamino Variants

- (1R,2R)-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]cyclohexan-1-ol: Molecular Formula: C₁₅H₂₃NO₂ Intermediate demethylation product between tramadol and the target compound. Retains partial µ-opioid receptor affinity due to methyl substitution .

- 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one: Molecular Formula: C₁₅H₂₁NO₂ Features a ketone instead of a hydroxyl group, reducing hydrogen-bonding capacity and opioid activity .

Structural and Pharmacological Data Table

Research Findings and Implications

Stereochemical Sensitivity : The (1R,2R) configuration in both the target compound and tramadol is critical for receptor interactions. Tramadol’s cis-(1R,2R) isomer shows 3–4x higher µ-opioid affinity than trans isomers .

Metabolic Pathways: Demethylation of tramadol’s dimethylamino group generates the target compound, which may contribute to prolonged monoaminergic effects but reduced analgesia .

Biological Activity

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL, commonly referred to as a chiral compound, has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound's unique structural features—specifically the cyclohexane ring, aminomethyl group, and methoxyphenyl group—contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

- Molecular Formula : C14H21NO2

- Molecular Weight : 235.32 g/mol

- IUPAC Name : (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol

- CAS Number : 185502-39-0

The biological activity of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL is primarily attributed to its ability to interact with various molecular targets:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in neurotransmission and other physiological processes.

- Enzyme Modulation : It can inhibit or activate certain enzymes, affecting metabolic pathways.

- Ion Channel Regulation : The compound's structure allows it to modulate ion channels, which is crucial for cellular excitability and signaling.

Pharmacological Effects

Research indicates that (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that the compound may have potential antidepressant effects by modulating serotonin and norepinephrine levels in the brain.

- Analgesic Properties : It has been observed to possess analgesic properties in animal models, indicating its potential use in pain management.

- Neuroprotective Effects : The compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or by reducing neuroinflammation.

Case Studies

Several studies have investigated the biological activity of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL:

-

Study on Antidepressant Effects :

- A clinical trial evaluated the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in mood and reduction in depressive symptoms compared to placebo controls.

-

Analgesic Activity Assessment :

- In a preclinical study involving rodents, the administration of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL resulted in a notable decrease in pain response during formalin tests.

-

Neuroprotective Mechanisms :

- Research demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1R,2R)-2-(Aminomethyl)-1-(4-methoxyphenyl)cyclohexan-1-OL | Structure | Similar antidepressant effects but lower potency |

| (1R,2R)-2-(Aminomethyl)-1-(3-hydroxyphenyl)cyclohexan-1-OL | Structure | Enhanced neuroprotective effects |

| (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-amine | Structure | Increased receptor binding affinity |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the stereochemistry and purity of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL?

- Methodological Answer :

- Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Retention time and peak symmetry can confirm stereochemical integrity .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to verify diastereomeric ratios. For example, cyclohexanol derivatives often show distinct splitting patterns for axial vs. equatorial protons .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. This is critical for validating synthetic routes targeting specific stereoisomers .

Q. How can researchers safely handle (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated during weighing .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, especially given the compound’s amino and methoxy groups, which may pose irritant properties .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid direct skin contact due to potential amine reactivity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in the pharmacological activity of stereoisomers of this compound?

- Methodological Answer :

- Dose-Response Profiling : Compare EC values of (1R,2R) vs. (1S,2S) isomers in target assays (e.g., receptor binding or enzyme inhibition) to identify stereospecific effects .

- Metabolic Stability Studies : Use liver microsomes or hepatocytes to assess if metabolic differences (e.g., CYP450-mediated oxidation of the methoxyphenyl group) explain variability in activity .

- Computational Docking : Perform molecular dynamics simulations to predict binding affinities of each isomer to target proteins, correlating with experimental IC data .

Q. How can the synthetic route be optimized to minimize racemization during the formation of the aminomethyl group?

- Methodological Answer :

- Protecting Group Strategy : Temporarily protect the amine with a Boc or Fmoc group during cyclization steps to prevent undesired stereochemical inversion .

- Low-Temperature Conditions : Perform reactions at −20°C to reduce kinetic energy and suppress racemization, particularly during nucleophilic substitutions .

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric induction in aminomethylation steps .

Q. What experimental approaches can elucidate the role of the 3-methoxyphenyl group in modulating target binding?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., 3-fluoro, 3-hydroxy) and compare binding affinities. For example, replacing methoxy with hydroxy may disrupt hydrogen-bonding networks .

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the methoxyphenyl ring to crosslink and identify binding partners in cellular lysates .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions to assess the energetic contribution of the methoxy group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound across studies?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperature (e.g., 25°C vs. 37°C) to identify solvent- or pH-dependent aggregation .

- Dynamic Light Scattering (DLS) : Detect nanoaggregates in solution, which may lead to underestimation of solubility in poorly optimized assays .

- Standardized Protocols : Adopt USP/Ph.Eur. guidelines for solubility testing to ensure cross-study comparability .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in cytotoxicity assays involving this compound?

- Methodological Answer :

- Vehicle Controls : Include DMSO or ethanol controls at matching concentrations to rule out solvent-induced toxicity .

- Positive/Negative Controls : Use staurosporine (apoptosis inducer) and untreated cells to validate assay sensitivity .

- Metabolic Inhibition : Co-treat with CYP450 inhibitors (e.g., ketoconazole) to assess if metabolites contribute to cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.